molecular formula C18H19F3N4O2 B3733389 4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one

4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one

Cat. No.: B3733389
M. Wt: 380.4 g/mol
InChI Key: HWXIZDJLTUAWOH-UHFFFAOYSA-N
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Description

4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrimidine ring, and a diazepanone moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one is unique due to the presence of the trifluoromethyl group, which enhances its stability and lipophilicity. Additionally, the combination of the pyrimidine ring and diazepanone moiety imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-11-15(18(19,20)21)23-16(24-17(11)27)13-5-2-4-12(8-13)9-25-7-3-6-22-14(26)10-25/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXIZDJLTUAWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C2=CC=CC(=C2)CN3CCCNC(=O)C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one
Reactant of Route 2
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one
Reactant of Route 3
Reactant of Route 3
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one
Reactant of Route 4
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one
Reactant of Route 5
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one
Reactant of Route 6
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one

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